Cas no 1783772-86-0 ((5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol)

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is a heterocyclic compound featuring an imidazopyridine core with a hydroxymethyl substituent at the 2-position and a methoxy group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The hydroxymethyl group offers a reactive site for further functionalization, enabling derivatization into esters, ethers, or other derivatives. Its methoxy substitution enhances electronic properties, influencing binding affinity in target interactions. The compound’s stability and well-defined reactivity make it valuable for medicinal chemistry, especially in the design of kinase inhibitors or CNS-targeting agents. Proper handling under inert conditions is recommended due to potential sensitivity.
(5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol structure
1783772-86-0 structure
Product Name:(5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol
CAS No:1783772-86-0
MF:C9H10N2O2
MW:178.187901973724
CID:5050797
Update Time:2025-05-22

(5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
    • (5-methoxyimidazo[1,2-a]pyridin-2-yl)methanol
    • (5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol
    • Inchi: 1S/C9H10N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-5,12H,6H2,1H3
    • InChI Key: ODXKSCQYJLTXRX-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=NC(CO)=CN21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.8

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(5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol Related Literature

Additional information on (5-Methoxy-imidazo1,2-apyridin-2-yl)-methanol

Comprehensive Overview of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS No. 1783772-86-0)

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS No. 1783772-86-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a methoxy group and a hydroxymethyl substituent in its molecular structure enhances its reactivity and makes it a valuable intermediate in drug discovery and development.

In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their potential therapeutic applications in treating various diseases. Researchers are particularly interested in (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol due to its promising role in the synthesis of novel kinase inhibitors and anti-inflammatory agents. Its structural versatility allows for modifications that can target specific biological pathways, making it a focal point in medicinal chemistry.

The compound's CAS No. 1783772-86-0 is frequently searched in academic and industrial databases, reflecting its growing importance in drug development. Users often inquire about its synthetic routes, physicochemical properties, and safety data. Recent studies highlight its potential in addressing neurodegenerative disorders and cancer, aligning with current trends in precision medicine and targeted therapies.

From a synthetic chemistry perspective, (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is synthesized through multi-step reactions involving imidazo[1,2-a]pyridine core formation followed by functional group modifications. Its methanol derivative offers a reactive site for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This adaptability is crucial for pharmaceutical researchers seeking to optimize drug candidates.

In the context of green chemistry, there is increasing interest in developing sustainable synthetic methods for imidazo[1,2-a]pyridine derivatives. Researchers are exploring catalytic processes and solvent-free reactions to minimize environmental impact while maintaining high yields. The compound's CAS No. 1783772-86-0 is often referenced in studies focusing on eco-friendly synthesis, a topic gaining traction in the scientific community.

Another area of interest is the computational modeling of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol and its interactions with biological targets. Advances in molecular docking and QSAR studies have provided insights into its binding affinities and pharmacokinetic properties. These computational approaches are invaluable for accelerating drug discovery and reducing experimental costs.

The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are critical for its formulation and bioavailability. Researchers frequently search for analytical methods to characterize (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol, including HPLC, NMR, and mass spectrometry techniques. These analyses ensure the compound's purity and consistency, which are essential for regulatory compliance.

In summary, (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS No. 1783772-86-0) is a versatile and promising compound in pharmaceutical research. Its applications span from drug discovery to green chemistry, addressing some of the most pressing challenges in modern science. As interest in imidazo[1,2-a]pyridine derivatives continues to grow, this compound is poised to play a pivotal role in advancing therapeutic innovations.

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